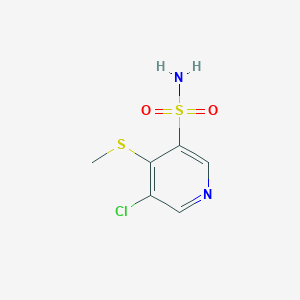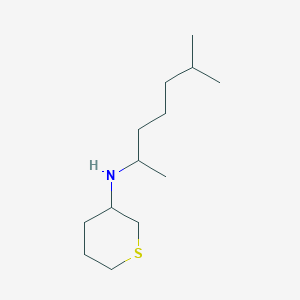
tert-Butyl (3-hydroxy-1-(pyridin-2-yl)propyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3-hydroxy-1-(pyridin-2-yl)propyl)carbamate: is an organic compound with the molecular formula C13H20N2O3 It is a derivative of carbamate, featuring a tert-butyl group, a hydroxypropyl chain, and a pyridinyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-hydroxy-1-(pyridin-2-yl)propyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridinyl derivative. One common method involves the use of tert-butyl carbamate and a pyridinyl alcohol under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (3-hydroxy-1-(pyridin-2-yl)propyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The pyridinyl ring can be reduced under specific conditions.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
- Oxidation of the hydroxy group yields a ketone or aldehyde.
- Reduction of the pyridinyl ring results in a piperidine derivative.
- Substitution reactions can produce various derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-Butyl (3-hydroxy-1-(pyridin-2-yl)propyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown activity against enzymes such as β-secretase and acetylcholinesterase, making it a candidate for studies related to neurodegenerative diseases .
Medicine: The compound’s inhibitory effects on specific enzymes suggest potential therapeutic applications in treating conditions like Alzheimer’s disease. Its ability to prevent amyloid beta peptide aggregation is of particular interest .
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its role as an intermediate in the production of active pharmaceutical ingredients (APIs) is crucial .
Wirkmechanismus
The mechanism of action of tert-Butyl (3-hydroxy-1-(pyridin-2-yl)propyl)carbamate involves its interaction with specific molecular targets. For instance, as a β-secretase inhibitor, it binds to the active site of the enzyme, preventing the cleavage of amyloid precursor protein (APP) and subsequent formation of amyloid beta peptides. Similarly, as an acetylcholinesterase inhibitor, it binds to the enzyme’s active site, inhibiting the breakdown of acetylcholine and enhancing cholinergic neurotransmission .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: A simpler carbamate derivative used in various synthetic applications.
tert-Butyl (3-hydroxypropyl)carbamate: Similar structure but lacks the pyridinyl moiety.
tert-Butyl (3-(piperazin-1-yl)propyl)carbamate: Contains a piperazine ring instead of a pyridinyl ring.
Uniqueness: tert-Butyl (3-hydroxy-1-(pyridin-2-yl)propyl)carbamate is unique due to the presence of both a hydroxypropyl chain and a pyridinyl moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C13H20N2O3 |
|---|---|
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
tert-butyl N-(3-hydroxy-1-pyridin-2-ylpropyl)carbamate |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-11(7-9-16)10-6-4-5-8-14-10/h4-6,8,11,16H,7,9H2,1-3H3,(H,15,17) |
InChI-Schlüssel |
CWNQLSSMFDDPEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCO)C1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


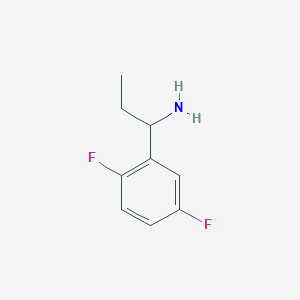


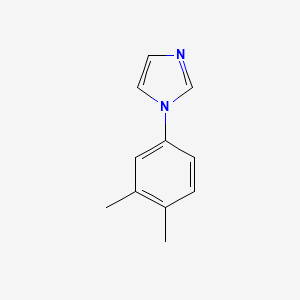
![2-{9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-ylidene}acetonitrile](/img/structure/B13007913.png)
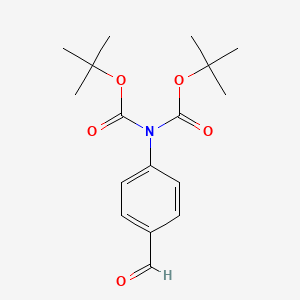


![5-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13007926.png)

![tert-butyl (3R,5S)-3-amino-5-[(tert-butyldimethylsilyl)oxy]piperidine-1-carboxylate](/img/structure/B13007932.png)
![2-(Aminomethyl)-6,7-dihydrofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B13007935.png)
